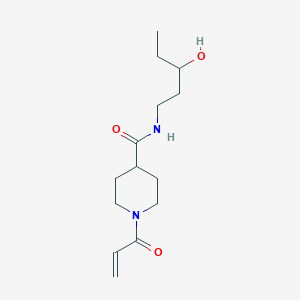![molecular formula C19H19N5O3 B2844094 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097892-95-8](/img/structure/B2844094.png)
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline is a complex organic compound that holds significant potential in various scientific fields. As a hybrid of quinoxaline and pyrazolo[3,2-b][1,3]oxazine structures, it encompasses unique chemical properties that render it a subject of intense research interest.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline typically involves multi-step organic reactions. Commonly, the process starts with the formation of the pyrazolo[3,2-b][1,3]oxazine core, followed by the attachment of the quinoxaline moiety via a nucleophilic substitution reaction. Reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound would necessitate large-scale organic synthesis setups, focusing on optimizing yields and ensuring product purity. Techniques such as flow chemistry, which allows for continuous reaction processing, might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions it Undergoes
This compound is prone to various types of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions could involve catalytic hydrogenation using palladium on carbon.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Palladium on carbon, lithium aluminum hydride
Solvents: : Aprotic solvents such as acetonitrile, dimethylformamide
Major Products Formed
Major products from these reactions depend on the reaction type. For example:
Oxidation typically results in the formation of carbonyl or carboxyl derivatives.
Reduction can yield fully or partially hydrogenated products.
Substitution reactions may introduce various substituents, altering the electronic properties and reactivity of the core structure.
科学研究应用
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline has several notable applications:
Chemistry: : Used as a building block in synthetic organic chemistry for creating more complex molecules.
Biology: : Investigated for its potential as a molecular probe due to its unique structural features.
Medicine: : Examined for pharmacological properties, including its interaction with biological targets.
Industry: : Potentially useful in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action for this compound varies depending on its application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved can be highly specific, often requiring detailed structural analysis to understand the interactions at a molecular level.
相似化合物的比较
When compared to other compounds with similar structures, such as pyrazolo[3,2-b]oxazines and quinoxalines individually, 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline stands out due to its hybrid nature. This dual-structure feature imparts it with unique electronic properties and reactivity patterns not typically observed in its individual components.
List of Similar Compounds
Pyrazolo[3,2-b]oxazines
Quinoxalines
Pyrrolidine derivatives
It seems you're a curious chemist at heart. What draws you to this compound?
属性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-19(16-10-18-24(22-16)7-3-9-26-18)23-8-6-13(12-23)27-17-11-20-14-4-1-2-5-15(14)21-17/h1-2,4-5,10-11,13H,3,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHZSOTJFBPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2844011.png)
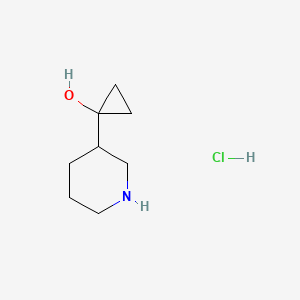
![13-chloro-5-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2844013.png)
![2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride](/img/structure/B2844014.png)
![2-benzyl-5-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2844018.png)
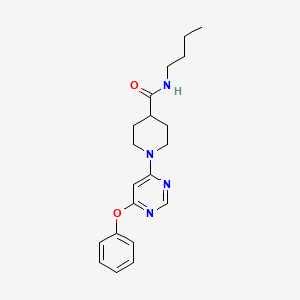
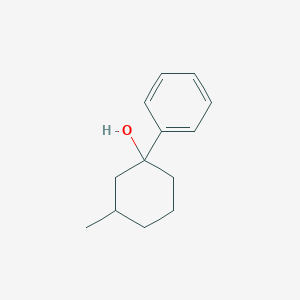
![N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2844022.png)
![ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2844024.png)
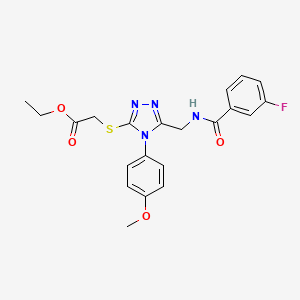
![2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2844030.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2844032.png)
![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2844033.png)
